molecular formula C11H16N2O3 B2642263 N-(1-Amino-1-oxopentan-2-yl)-5-methylfuran-3-carboxamide CAS No. 2169382-21-0

N-(1-Amino-1-oxopentan-2-yl)-5-methylfuran-3-carboxamide

Cat. No.: B2642263
CAS No.: 2169382-21-0
M. Wt: 224.26
InChI Key: YLTAPZCPIFZJRE-UHFFFAOYSA-N
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Description

N-(1-Amino-1-oxopentan-2-yl)-5-methylfuran-3-carboxamide is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26. The purity is usually 95%.
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Scientific Research Applications

Auxiliary-Directed C-H Bond Activation

The study by Pasunooti et al. (2015) explores the utilization of bidentate auxiliaries for palladium-catalyzed C-H bond activation in primary amine compounds, leading to the synthesis of γ-substituted non-natural amino acids. This process demonstrates the chemical versatility of amino compounds for constructing complex molecules, potentially including derivatives like N-(1-Amino-1-oxopentan-2-yl)-5-methylfuran-3-carboxamide, although not explicitly mentioned (Pasunooti et al., 2015).

Synthesis of Amino-1-methyl-3-n-propylpyrazole-5-carboxamide

In a different context, Shen Zhi-qin (2002) reports the synthesis of a structurally similar compound, Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, from 2-pentanone, highlighting synthetic pathways that might be relevant for synthesizing or modifying compounds like this compound (Shen Zhi-qin, 2002).

Aminocarbonylation in Organic Synthesis

Müller et al. (2005) discuss the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene, leading to the formation of 2-oxo-carboxamide derivatives, a process potentially applicable for the synthesis or functionalization of compounds like this compound (Müller et al., 2005).

Research Chemical Characterization

The characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) by McLaughlin et al. (2016) might offer insights into analytical techniques and structural considerations relevant to similar compounds, despite focusing on a different chemical entity (McLaughlin et al., 2016).

Metabolism and Disposition Studies

Monteagudo et al. (2007) provide an example of using 19F-NMR spectroscopy to study the metabolism and disposition of potent inhibitors, a methodological approach that could be applied to understand the biological processing of compounds like this compound (Monteagudo et al., 2007).

Properties

IUPAC Name

N-(1-amino-1-oxopentan-2-yl)-5-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-4-9(10(12)14)13-11(15)8-5-7(2)16-6-8/h5-6,9H,3-4H2,1-2H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTAPZCPIFZJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)NC(=O)C1=COC(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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